molecular formula C32H39N3O7 B1192806 HIF-1α-p300 PPI inhibitor-3

HIF-1α-p300 PPI inhibitor-3

Cat. No.: B1192806
M. Wt: 577.68
InChI Key: WNOWHWZFCTYSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIF-1α-p300 PPI Inhibitor-3 is a small-molecule proteomimetic inhibitor designed to disrupt the interaction between the hypoxia-inducible factor 1α (HIF-1α) and the transcriptional coactivator p300. This interaction is critical for hypoxia-responsive gene activation, which drives tumor angiogenesis, metabolic adaptation, and cancer progression. The inhibitor mimics the α-helical structure of the HIF-1α C-terminal transactivation domain (C-TAD), specifically replicating three key residues from the native 42-residue sequence . Early studies demonstrated its selective binding profile and biophysical characterization, establishing it as the first validated small-molecule inhibitor of this protein-protein interaction (PPI) .

Properties

Molecular Formula

C32H39N3O7

Molecular Weight

577.68

IUPAC Name

4-[4-(4-Amino-3-tert-butoxy-benzoylamino)-3-tert-butoxy-benzoylamino]-3-isopropoxy-benzoic acid

InChI

InChI=1S/C32H39N3O7/c1-18(2)40-26-17-21(30(38)39)11-14-23(26)34-29(37)20-10-13-24(27(16-20)42-32(6,7)8)35-28(36)19-9-12-22(33)25(15-19)41-31(3,4)5/h9-18H,33H2,1-8H3,(H,34,37)(H,35,36)(H,38,39)

InChI Key

WNOWHWZFCTYSBC-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC(C2=CC=C(NC(C3=CC=C(N)C(OC(C)(C)C)=C3)=O)C(OC(C)(C)C)=C2)=O)C(OC(C)C)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HIF 1α p300 PPI inhibitor 3;  HIF1αp300 PPI inhibitor-3;  HIF-1α-p300 PPI inhibitor-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Mechanistic Features

HIF-1α-p300 PPI Inhibitor-3
  • Scaffold : Aromatic oligoamide helix mimetic with alkylated amide nitrogen.
  • Key Residues : Mimics hydrophobic residues at positions i, i+4, and i+7 of HIF-1α’s helix 3 .
  • Potency : IC₅₀ > 1 mM (fluorescence anisotropy assay), weaker than native HIF-1α but exhibits >100-fold selectivity over other α-helix-mediated PPIs (e.g., eIF4E/eIF4G) .
  • Mechanism : Orthosteric competition with HIF-1α for p300 binding.
Osmium(II) Polypyridyl Complex (Compound 1)
  • Scaffold : Osmium(II)-based metal complex.
  • Potency : IC₅₀ = 1.22 μM (HRE-luciferase assay), outperforming chemotin (IC₅₀ = 9.83 μM) .
  • Mechanism : Binds the HIF-1α-p300 interface through shape complementarity; indirectly suppresses upstream kinases (SRC, AKT, STAT3) .
  • Advantage: Higher cytotoxicity in hypoxic vs. normoxic cells, suggesting tumor-selective action .
Chetomin and Electrophilic Inhibitors
  • Scaffold : Epipolythiodiketopiperazine (ETP) natural product.
  • Potency : IC₅₀ = ~1 μM (ELISA competition assay) .
  • Mechanism : Ejects structural Zn(II) from p300’s CH1 domain, destabilizing the HIF-1α binding interface .
  • Limitation : Poor selectivity due to cysteine modification and off-target effects (e.g., thioredoxin reductase inhibition) .
Phage-Display-Derived Peptides
  • Scaffold : Cyclic peptides identified via phage display.
  • Potency : IC₅₀ = 9.2 μM (fluorescence anisotropy assay) .
  • Mechanism : Competitive inhibition by mimicking p300-binding motifs.
  • Limitation : Poor cell permeability and proteolytic instability .

Comparative Data Table

Compound Scaffold Type IC₅₀ (HIF-1α-p300) Selectivity (vs. Other PPIs) Mechanism of Action Key Advantages Limitations
HIF-1α-p300 Inhibitor-3 Aromatic oligoamide >1 mM >100-fold (eIF4E/eIF4G) Orthosteric competition High selectivity, well-characterized Low potency
Os(II) Complex 1 Metal-polypyridyl 1.22 μM Not reported Interface binding + kinase inhibition High potency, hypoxia-selective cytotoxicity Potential off-target kinase effects
Chetomin ETP natural product ~1 μM Low Zn(II) ejection from p300 Strong inhibition Poor selectivity, toxicity concerns
Phage-derived peptide Cyclic peptide 9.2 μM Moderate Competitive binding High affinity Poor pharmacokinetics

Key Research Findings

Selectivity vs. Potency Trade-offs :

  • HIF-1α-p300 Inhibitor-3 prioritizes selectivity over potency, making it suitable for mechanistic studies but less ideal for therapeutic use .
  • In contrast, Os(II) Complex 1 achieves sub-micromolar potency but lacks detailed selectivity data, raising concerns about off-target effects .

Mechanistic Diversity :

  • Metal complexes (e.g., Os(II) Complex 1) exploit shape complementarity and upstream kinase modulation, offering multi-modal inhibition .
  • Zn(II)-ejecting agents (e.g., chetomin) disrupt p300 structure but suffer from inherent unselectivity .

Structural Insights: Oligoamide scaffolds require precise side-chain positioning; minor alterations (e.g., N-alkylation) abolish activity . Peptide-based inhibitors depend on conserved hydrophobic residues but face bioavailability challenges .

Q & A

Q. What is the structural and functional rationale for targeting the HIF-1α-p300 protein-protein interaction (PPI) with inhibitor-3?

The HIF-1α-p300 interaction is critical for hypoxia-responsive gene activation. Inhibitor-3 mimics the helical domain of HIF-1α, competitively binding to p300 and disrupting the formation of the transcriptional complex . Structural studies highlight that HIF-1α’s C-terminal transactivation domain (CTAD) recruits p300 via conserved residues (e.g., Asn803), which are hydroxylated by FIH-1 under normoxia to prevent binding. Inhibitor-3 bypasses this regulation by directly targeting p300’s binding pocket, blocking hypoxia-inducible pathways .

Methodological Insight : Validate the inhibitor’s binding mechanism using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity. Compare with wild-type HIF-1α peptides in competitive assays .

Q. What experimental models are suitable for assessing HIF-1α-p300 inhibitor efficacy in vitro and in vivo?

In vitro: Use hypoxia chambers or CoCl₂-treated cell lines (e.g., HepG2, HeLa) to simulate hypoxia. Measure downstream targets (VEGF, EPO) via qPCR or ELISA. Co-immunoprecipitation (Co-IP) confirms disrupted HIF-1α-p300 binding . In vivo: Employ xenograft tumor models or liver fibrosis models (e.g., CCl₄-induced fibrosis in mice). Monitor HIF-1α activity via luciferase reporters or immunohistochemistry .

Data Validation : Include negative controls (e.g., scrambled peptides) and compare with known HIF inhibitors (e.g., chetomin) to benchmark potency .

Q. What are the key structural features of peptide-based PPI inhibitors like HIF-1α-p300 inhibitor-3?

Peptide inhibitors often mimic α-helical motifs of HIF-1α’s CTAD. Critical features include:

  • Hydrophobic residues (e.g., Leu, Val) for p300 pocket binding.
  • Stabilizing modifications (e.g., sulfonyl-γ-A peptide backbones) to enhance proteolytic resistance .
  • Hotspot residues identified via alanine scanning or computational docking .

Table 1 : Structural Comparison of Inhibitor-3 vs. Native HIF-1α Peptide

FeatureInhibitor-3Native HIF-1α
BackboneSulfonyl-γ-ANatural α-helix
Key Binding ResiduesLeu, Asp, Asn mimicsLeu818, Asn803
Proteolytic StabilityHighLow

Q. How can researchers validate target engagement and selectivity of HIF-1α-p300 inhibitor-3?

  • Cellular Thermal Shift Assay (CETSA) : Confirm p300 stabilization upon inhibitor treatment .
  • RNA-Seq : Profile hypoxia-inducible genes (e.g., CA9, PGK1) to verify selective pathway inhibition .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific interactions .

Advanced Research Questions

Q. How can researchers address contradictory data on inhibitor-3’s efficacy across different cell types?

Contradictions may arise from cell-specific HIF-1α isoforms or variable p300 expression.

  • Step 1 : Quantify p300 and HIF-1α protein levels (Western blot) across models.
  • Step 2 : Use siRNA knockdown to isolate p300-dependent effects.
  • Step 3 : Apply single-cell RNA-seq to identify subpopulations with divergent responses .

Q. What computational strategies improve the design of next-generation HIF-1α-p300 inhibitors?

  • Deep Generative Models : Train on PPI inhibitor databases (e.g., iPPI-DB) to generate novel scaffolds with optimized drug-likeness .
  • Molecular Dynamics (MD) : Simulate inhibitor-p300 binding under hypoxia to refine conformational stability .
  • Hotspot Prediction : Use tools like Robetta or HADDOCK to identify interfacial residues for mutagenesis .

Q. How should researchers resolve conflicts between in vitro potency and in vivo toxicity of inhibitor-3?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Optimize via PEGylation or nanoparticle delivery .
  • Toxicity Screens : Assess off-target effects on p300/CBP-dependent pathways (e.g., NF-κB) using CRISPR-interference .

Q. What alternative strategies exist to inhibit HIF-1α-p300 besides helical mimetics?

  • Zn²+ Ejection Agents : Destabilize p300’s zinc-binding domains (e.g., chelators like L-mimosine) .
  • Natural Compounds : Screen flavonoids or alkaloids for competitive binding (e.g., quercetin derivatives) .
  • PROTACs : Design bifunctional molecules to degrade p300 via ubiquitination .

Q. What are the challenges in modeling HIF-1α-p300 inhibition in complex disease systems like cancer metastasis?

  • Heterogeneity : Use patient-derived organoids to capture tumor microenvironment variability .
  • Feedback Loops : Monitor compensatory pathways (e.g., HIF-2α upregulation) via longitudinal transcriptomics .

Q. How can inhibitor-3 be combined with existing therapies to overcome resistance?

  • Synergy Testing : Pair with VEGF inhibitors (e.g., bevacizumab) or PD-1 blockers in co-culture assays .
  • Resistance Mechanisms : Perform whole-exome sequencing on relapse models to identify mutations in p300 or HIF-1α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HIF-1α-p300 PPI inhibitor-3
Reactant of Route 2
Reactant of Route 2
HIF-1α-p300 PPI inhibitor-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.